molecular formula C8H20F2N2O5S2 B1403663 N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride CAS No. 1079129-48-8

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride

Cat. No.: B1403663
CAS No.: 1079129-48-8
M. Wt: 326.4 g/mol
InChI Key: OHKPLVVWXQGNTL-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride is a chemical compound with the molecular formula C8H20NO.F2NO4S2 and a molecular weight of 326.39 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry and industry.

Preparation Methods

The preparation of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride involves complex synthetic routes. Generally, it is synthesized through a series of reactions, including fluorination and substitution reactions . The specific conditions and reagents used in these reactions are crucial for obtaining the desired product with high purity.

Chemical Reactions Analysis

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Scientific Research Applications

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride has several scientific research applications:

Comparison with Similar Compounds

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride can be compared with similar compounds such as:

These compounds share similar properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound.

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.F2NO4S2/c1-5-9(3,6-2)7-8-10-4;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKPLVVWXQGNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079129-48-8
Record name Diethyl(2-methoxyethyl)methylammonium Bis(fluorosulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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